4-Amino-2-(difluoromethyl)-5-fluorobenzoic acid
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Overview
Description
4-Amino-2-(difluoromethyl)-5-fluorobenzoic acid is an aromatic compound that contains both amino and fluorine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(difluoromethyl)-5-fluorobenzoic acid can be achieved through several methods. One common approach involves the use of m-trifluoromethyl fluorobenzene as a starting material. The synthetic route typically includes steps such as bromination, cyano group replacement, and aminolysis substitution . The reaction conditions often involve the use of glacial acetic acid, concentrated sulfuric acid, dibromohydantoin, quinoline, cuprous cyanide, liquid ammonia, and ethanol .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing the use of hazardous reagents. The process generally involves fewer steps and the use of readily available raw materials. The total yield of the product can reach up to 75%, with high purity levels exceeding 99% .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(difluoromethyl)-5-fluorobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of fluorine and amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce amines.
Scientific Research Applications
4-Amino-2-(difluoromethyl)-5-fluorobenzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 4-Amino-2-(difluoromethyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The amino group can participate in hydrogen bonding, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-fluorobenzoic acid: Similar in structure but lacks the difluoromethyl group.
4-Amino-2-trifluoromethyl benzonitrile: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
4-Amino-2-(difluoromethyl)-5-fluorobenzoic acid is unique due to the presence of both difluoromethyl and fluorine groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s stability, reactivity, and potential biological activities compared to similar compounds .
Properties
IUPAC Name |
4-amino-2-(difluoromethyl)-5-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-5-1-4(8(13)14)3(7(10)11)2-6(5)12/h1-2,7H,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEQVDMXHTZHDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)F)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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